molecular formula C26H25N5O2 B14923516 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B14923516
M. Wt: 439.5 g/mol
InChI Key: FVBRIGWUNAIOLS-UHFFFAOYSA-N
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Description

2-METHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure with various substituents, including a pyrazole ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the quinoline core, followed by the introduction of the pyrazole and pyridine rings through coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

2-METHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoles: Compounds with a pyrazole ring structure, known for their diverse biological activities.

    Quinolines: Heterocyclic compounds with a quinoline core, widely studied for their medicinal properties.

    Pyridines: Aromatic heterocycles with a nitrogen atom, used in various chemical and pharmaceutical applications.

Uniqueness

2-METHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H25N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

2-methyl-4-(1-methylpyrazol-4-yl)-5-oxo-7-phenyl-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H25N5O2/c1-16-23(26(33)30-22-10-6-7-11-27-22)24(19-14-28-31(2)15-19)25-20(29-16)12-18(13-21(25)32)17-8-4-3-5-9-17/h3-11,14-15,18,24,29H,12-13H2,1-2H3,(H,27,30,33)

InChI Key

FVBRIGWUNAIOLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN(N=C4)C)C(=O)NC5=CC=CC=N5

Origin of Product

United States

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